Ethyl 2-fluoro-3-(isoquinolin-7-yl)but-2-enoate
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Overview
Description
Ethyl 2-fluoro-3-(isoquinolin-7-yl)but-2-enoate is a synthetic organic compound that belongs to the class of fluorinated isoquinolines. This compound is characterized by the presence of a fluorine atom, an isoquinoline moiety, and an ester functional group. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-fluoro-3-(isoquinolin-7-yl)but-2-enoate typically involves the following steps:
Formation of Isoquinoline Derivative: The isoquinoline moiety can be synthesized using methods such as the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions.
Introduction of Fluorine Atom: The fluorine atom can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: The final step involves the esterification of the intermediate compound with ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-3-(isoquinolin-7-yl)but-2-enoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
Ethyl 2-fluoro-3-(isoquinolin-7-yl)but-2-enoate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated isoquinoline derivatives.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-3-(isoquinolin-7-yl)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target . The isoquinoline moiety can interact with aromatic residues in the target protein, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
Fluorinated Quinolines: These compounds share the fluorine atom and aromatic ring structure but differ in the position and type of nitrogen atom.
Fluorinated Isoquinolines: These compounds have similar structures but may differ in the position of the fluorine atom or the type of substituents on the isoquinoline ring.
Uniqueness
Ethyl 2-fluoro-3-(isoquinolin-7-yl)but-2-enoate is unique due to its specific combination of a fluorine atom, isoquinoline moiety, and ester functional group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
CAS No. |
288309-11-5 |
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Molecular Formula |
C15H14FNO2 |
Molecular Weight |
259.27 g/mol |
IUPAC Name |
ethyl 2-fluoro-3-isoquinolin-7-ylbut-2-enoate |
InChI |
InChI=1S/C15H14FNO2/c1-3-19-15(18)14(16)10(2)12-5-4-11-6-7-17-9-13(11)8-12/h4-9H,3H2,1-2H3 |
InChI Key |
KKVHLNZATQFNJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)C1=CC2=C(C=C1)C=CN=C2)F |
Origin of Product |
United States |
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